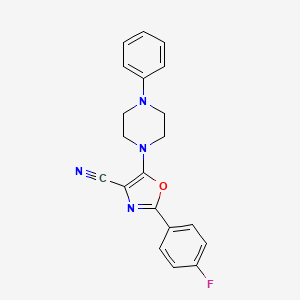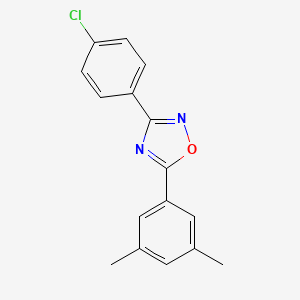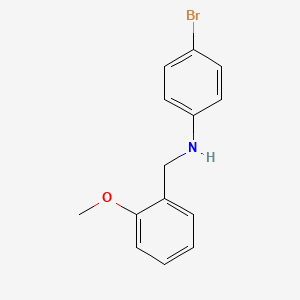![molecular formula C12H14N2O2 B5708563 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, commonly known as modafinil, is a prescription medication that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is also used off-label as a cognitive enhancer and to treat attention deficit hyperactivity disorder (ADHD). Modafinil is a wakefulness-promoting agent that works by altering the levels of certain neurotransmitters in the brain.
作用機序
Modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, glutamate, and orexin. Modafinil binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This increased dopamine activity is thought to be responsible for the wakefulness-promoting effects of modafinil.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness, alertness, and cognitive performance. It has also been shown to decrease fatigue and improve mood. Modafinil has been found to increase the levels of certain hormones in the body, including cortisol, growth hormone, and prolactin. It has also been shown to increase heart rate and blood pressure.
実験室実験の利点と制限
Modafinil has several advantages for use in lab experiments. It is easy to administer, has a long half-life, and has few side effects. It is also non-addictive and has a low potential for abuse. However, modafinil can be expensive and may not be readily available in some countries. It is also not suitable for use in certain populations, such as pregnant women and individuals with liver or kidney disease.
将来の方向性
There are several future directions for research on modafinil. One area of interest is the use of modafinil in the treatment of depression and other psychiatric disorders. Another area of interest is the potential use of modafinil in the treatment of cognitive decline in aging populations. Further research is also needed to better understand the long-term effects of modafinil use and to identify any potential risks or side effects associated with its use.
Conclusion:
In conclusion, modafinil is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by altering the levels of certain neurotransmitters in the brain and has been found to improve cognitive performance in healthy individuals. Modafinil has several advantages for use in lab experiments, but further research is needed to better understand its long-term effects and potential risks.
合成法
Modafinil is synthesized from benzhydrol and 2-(diphenylmethyl)sulfinylacetamide through a multi-step process. The first step involves the reaction of benzhydrol with thionyl chloride to form benzhydryl chloride. This is then reacted with ammonia to form benzhydrylamine. The second step involves the reaction of benzhydrylamine with 2-(diphenylmethyl)sulfinylacetamide to form modafinil.
科学的研究の応用
Modafinil has been extensively studied for its cognitive enhancing effects. It has been shown to improve cognitive performance in healthy individuals, particularly in the areas of attention, working memory, and executive function. Modafinil has also been studied for its potential use in the treatment of N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, depression, and schizophrenia.
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12(14)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMKORZVSCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)


![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)